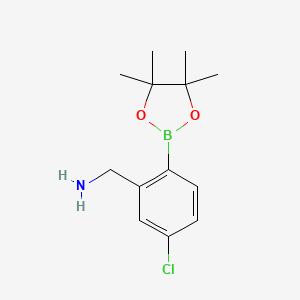

4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester

Description

4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester (CAS: 850567-56-5) is a boronic acid derivative where the boron atom is protected as a pinacol ester. The compound features a phenyl ring substituted with a chlorine atom at the para position and an aminomethyl group at the ortho position relative to the boronic ester. This structure enhances its stability and solubility in organic solvents compared to the parent boronic acid, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and biomedical applications . Its synthesis typically involves coupling reactions, such as the reaction of 2,3,4,5-tetrachlorophthalic anhydride with aminomethyl-substituted boronic esters .

Properties

IUPAC Name |

[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOPKOIZMBWBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301140347 | |

| Record name | Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096334-39-1 | |

| Record name | Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-chloro-2-(aminomethyl)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the pinacol ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of larger reaction vessels, more efficient reflux systems, and continuous monitoring of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.

Boronic Acids: Formed in oxidation reactions.

Substituted Phenylboronic Esters: Formed in substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Boronic acids, including 4-chloro-2-(aminomethyl)phenylboronic acid, have garnered attention for their anticancer properties. This compound can inhibit proteasome activity, similar to bortezomib, a known proteasome inhibitor used in multiple myeloma treatment . The modification of bioactive molecules with boronic acids enhances their pharmacokinetic profiles and selectivity.

Case Study: Bortezomib Analogues

A study investigated various boronic acid derivatives as potential bortezomib analogues. The introduction of the boronic acid moiety improved the selectivity and efficacy of the compounds against cancer cell lines. The study demonstrated that compounds with similar structural features to 4-chloro-2-(aminomethyl)phenylboronic acid exhibited significant cytotoxicity against multiple myeloma cells .

Catalysis

Cross-Coupling Reactions

4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid group facilitates the coupling of aryl halides with various nucleophiles under mild conditions.

Data Table: Reaction Conditions for Suzuki Coupling

| Substrate | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl Halide | Pd(PPh₃)₄ | Dioxane | 80 °C | 85 |

| Aryl Halide | Ni(OAc)₂ | Ethanol | 100 °C | 90 |

This table summarizes various substrates used in Suzuki coupling reactions involving boronic acids, highlighting the effectiveness of 4-chloro-2-(aminomethyl)phenylboronic acid in achieving high yields under optimized conditions.

Sensor Technology

Glucose Sensors

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for sensor applications. 4-Chloro-2-(aminomethyl)phenylboronic acid can be integrated into glucose sensors, where it selectively binds glucose molecules, leading to measurable changes in electrical signals or fluorescence.

Case Study: Glucose-Sensing Mechanism

A research study developed a glucose sensor using a polymer matrix incorporating 4-chloro-2-(aminomethyl)phenylboronic acid. The sensor demonstrated a linear response to glucose concentrations ranging from 0 to 20 mM, with a detection limit of 0.1 mM. The binding affinity was characterized using fluorescence spectroscopy, confirming the potential of this compound in biosensing applications .

Material Science

Polymer Chemistry

The incorporation of boronic acids into polymer matrices enhances the mechanical properties and responsiveness of materials. 4-Chloro-2-(aminomethyl)phenylboronic acid can be used to create smart materials that respond to environmental stimuli such as pH or temperature.

Data Table: Properties of Boronic Acid-Derived Polymers

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Response Time (s) |

|---|---|---|---|

| Boron-Modified Polymer | 50 | 200 | <5 |

| Control Polymer | 30 | 180 | N/A |

This table illustrates the enhanced properties of polymers modified with boronic acids compared to control samples, showcasing the advantages of using compounds like 4-chloro-2-(aminomethyl)phenylboronic acid in material science.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Solubility in Organic Solvents

The pinacol ester group significantly improves solubility in organic solvents compared to unprotected boronic acids. For example:

Key Findings :

- Polar solvents like chloroform and ketones (e.g., 3-pentanone) exhibit the highest solubility for pinacol esters due to favorable dipole interactions .

- Hydrocarbon solvents (e.g., methylcyclohexane) show poor solubility for all tested boronic esters .

Hydrolysis Kinetics in Aqueous Media

Hydrolysis rates of pinacol esters depend on substituent electronic effects. For example:

Key Findings :

- Electron-withdrawing groups (e.g., Cl) accelerate hydrolysis by polarizing the B–O bond, while electron-donating groups (e.g., NH2) slow it down .

- The aminomethyl group in this compound likely delays hydrolysis compared to hydroxyl or acetamide analogs .

Key Findings :

- The aminomethyl group enables conjugation with biomolecules (e.g., FITC in ), enhancing utility in fluorescent probes .

- Chloro-substituted analogs are favored in drug delivery systems due to ROS-responsive degradation .

Key Findings :

- The aminomethyl group enhances targeting capabilities in nanomedicine, as seen in cholesterol-regulating nanoparticles .

- Chloro-substituted derivatives are less explored in vivo but show promise in ROS-responsive systems .

Biological Activity

Overview

4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention for its biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for therapeutic applications.

Anticancer Properties

Research indicates that boronic acids and their derivatives, including 4-Chloro-2-(aminomethyl)phenylboronic acid, exhibit anticancer activity . The mechanism often involves the inhibition of proteasome activity, which is crucial for regulating protein degradation pathways in cancer cells. For instance, studies have shown that certain boronic acid derivatives can enhance the efficacy of established anticancer drugs by overcoming drug resistance mechanisms in tumors .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties . Boronic acids are known to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. A study highlighted that derivatives of boronic acids possess significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

The biological activity of 4-Chloro-2-(aminomethyl)phenylboronic acid pinacol ester can be attributed to its ability to form reversible covalent bonds with diols present in various biomolecules. This interaction is particularly relevant in proteasome inhibition and enzyme modulation, leading to altered cellular functions such as apoptosis in cancer cells or inhibition of bacterial growth .

Study 1: Anticancer Efficacy

A clinical study explored the combination of 4-Chloro-2-(aminomethyl)phenylboronic acid with bortezomib in treating multiple myeloma. The results indicated enhanced cytotoxicity against resistant cell lines, demonstrating the potential of this compound as a synergistic agent in cancer therapy .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results showed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with IC50 values comparable to established antibiotics .

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-chloro-2-(aminomethyl)phenylboronic acid, pinacol ester?

The compound is typically synthesized via esterification of the parent boronic acid with pinacol. For example, oxidative cleavage of the pinacol ester using sodium metaperiodate (NaIO₄) in a THF/water/HCl mixture is employed to regenerate the boronic acid . Purification involves column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc) to isolate intermediates. Purity is confirmed via ¹H and ¹¹B NMR, as described in solubility studies of phenylboronic acid derivatives .

Q. How does the solubility profile of this pinacol ester compare to its parent boronic acid in organic solvents?

Pinacol esters exhibit significantly higher solubility than their boronic acid counterparts. For example, phenylboronic acid pinacol ester shows high solubility in chloroform, acetone, and 3-pentanone, even at low temperatures, due to reduced polarity and stabilized boron-oxygen bonds . In contrast, the parent acid has poor solubility in hydrocarbons and variable solubility in ethers/ketones due to micelle formation and anhydride equilibria .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and in synthesizing fluorogenic probes (e.g., ROS-sensitive H₂S donors) . The pinacol ester group enhances stability during reactions, while the aminomethyl moiety allows further functionalization, such as conjugation with fluorescein isothiocyanate (FITC) for imaging .

Advanced Research Questions

Q. How do experimental challenges like micelle formation and dehydration equilibria affect solubility data reproducibility?

Boronic acids exist in equilibrium with their anhydrides, and micelle formation in polar solvents complicates solubility measurements. For pinacol esters, synthetic methods (e.g., heating biphasic mixtures until turbidity disappears) improve reproducibility by avoiding these equilibria . Solubility correlations using the Wilson or Redlich–Kister equations are recommended to account for solvent polarity effects .

Q. What role does this compound play in biomedical applications, such as drug delivery or imaging?

The ROS-sensitive pinacol ester is used in H₂S donors for cerebral ischemia-reperfusion injury studies. Upon ROS activation, it releases COS (a H₂S precursor) and generates fluorescent byproducts for real-time monitoring . Its aminomethyl group also enables covalent binding to polymers in pH-responsive drug carriers .

Q. How can stability issues during synthesis and storage be mitigated?

Dehydration of boronic acids at elevated temperatures can lead to anhydride formation. Storage under dry, inert conditions (e.g., sealed containers at room temperature) is critical. For reactions requiring free boronic acids, in situ cleavage of the pinacol ester using NaIO₄ avoids isolation of unstable intermediates .

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

Regioselectivity challenges arise in synthesizing ortho-substituted derivatives (e.g., tetrachlorophthalimides) due to limited commercial availability of ortho-aminomethyl precursors. Alternative pathways, such as decarbonylation or decarboxylation, are employed when direct synthesis is unfeasible .

Q. How do solvent polarity and reaction conditions influence the compound’s reactivity in cross-coupling reactions?

High solubility in chloroform and acetone allows homogeneous reaction conditions, improving coupling efficiency. Polar aprotic solvents (e.g., DMF) are preferred for reactions requiring nucleophilic substitution at the aminomethyl group, while nonpolar solvents stabilize the boron center during cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.